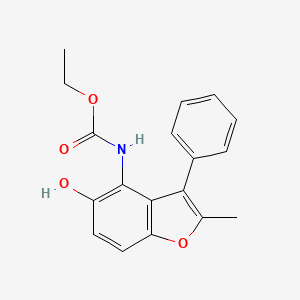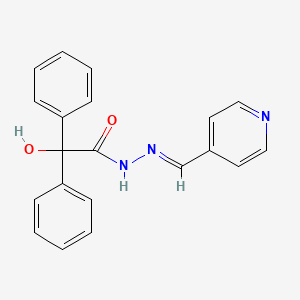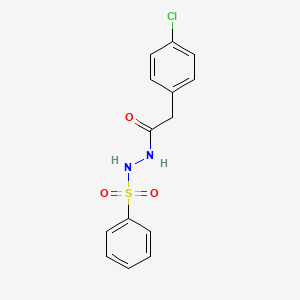![molecular formula C24H19N5O B5693245 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)
4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide, also known as DPEP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DPEP is a pyrimidine derivative that has been synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antifungal, and antiviral activities. 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide has been shown to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
Mecanismo De Acción
The mechanism of action of 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide is not fully understood. However, it is believed to function by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide has also been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. Additionally, 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide in lab experiments is its simple and efficient synthesis method. Additionally, 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide has been found to exhibit a broad range of biological activities, making it a versatile compound for scientific research. However, one of the limitations of using 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide. One direction is to investigate its potential applications in combination therapy with other anticancer drugs. Another direction is to study its effects on cancer stem cells, which are known to be resistant to conventional chemotherapy. Additionally, further studies are needed to elucidate the mechanism of action of 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide is a synthetic compound that has shown great potential for scientific research. Its simple and efficient synthesis method, broad range of biological activities, and potential applications in cancer therapy make it a valuable compound for further study. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide involves the reaction of 4,6-diphenyl-2-pyrimidinecarboxylic acid hydrazide with 3-pyridinecarboxaldehyde in the presence of glacial acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide. The synthesis method is simple, efficient, and yields high purity 4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide.
Propiedades
IUPAC Name |
4,6-diphenyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c1-17(20-13-8-14-25-16-20)28-29-24(30)23-26-21(18-9-4-2-5-10-18)15-22(27-23)19-11-6-3-7-12-19/h2-16H,1H3,(H,29,30)/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCJALJWVAGSM-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-diphenyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5693168.png)
![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)


![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)


![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)


